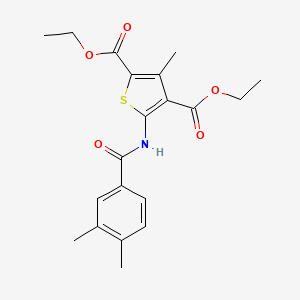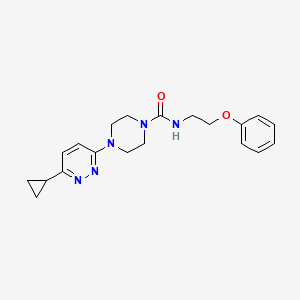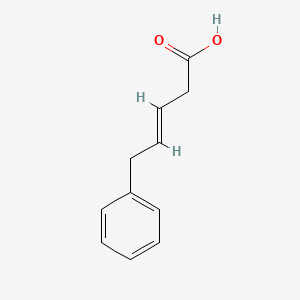
Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate: is a complex organic compound characterized by its intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting with the formation of the thiophene core. The process may include:
Thiophene Formation: The thiophene ring is constructed using appropriate precursors and catalysts.
Substitution Reactions: Various substitution reactions are employed to introduce the necessary functional groups, such as carboxylate and amide groups.
Purification: The final product is purified through techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often used to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of specific functional groups to achieve desired properties.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate may be employed in studying enzyme interactions, receptor binding, and cellular processes.
Medicine: The compound has potential medicinal applications, such as in the design of new drugs targeting specific diseases. Its bioactive properties can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, coatings, and other specialized products.
Mecanismo De Acción
The mechanism by which Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the context of its application.
Comparación Con Compuestos Similares
Diethyl 5-(2,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate
Diethyl 5-(3,5-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate
Diethyl 5-(3,4-dimethylbenzamido)-2-methylthiophene-3,4-dicarboxylate
Uniqueness: Diethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2,4-dicarboxylate stands out due to its specific arrangement of functional groups and the presence of the thiophene ring, which imparts unique chemical and physical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for future research and development.
Propiedades
IUPAC Name |
diethyl 5-[(3,4-dimethylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-6-25-19(23)15-13(5)16(20(24)26-7-2)27-18(15)21-17(22)14-9-8-11(3)12(4)10-14/h8-10H,6-7H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLWUVBKOQJLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2959918.png)


![2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2959924.png)

![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2959926.png)




![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2959933.png)

![3-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2959938.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile](/img/structure/B2959939.png)
